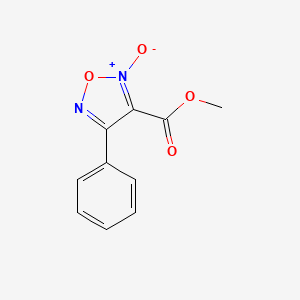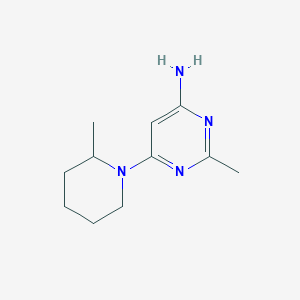![molecular formula C5H10O5 B13442157 L-[13C5]Xylose](/img/structure/B13442157.png)
L-[13C5]Xylose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-[13C5]Xylose is a labeled form of xylose, a monosaccharide of the aldopentose type, which means it contains five carbon atoms and includes an aldehyde functional group . The “L” denotes the levorotary form, and “[13C5]” indicates that the five carbon atoms in the molecule are isotopically labeled with carbon-13. This compound is particularly useful in various scientific research applications due to its unique isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-[13C5]Xylose typically involves the incorporation of carbon-13 into the xylose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the chemical synthesis of xylose. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotopic label.
Industrial Production Methods
Industrial production of this compound may involve the fermentation of biomass using microorganisms that have been genetically engineered to incorporate carbon-13 into the xylose produced. This method leverages the natural metabolic pathways of the microorganisms, which are optimized to produce high yields of the labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions
L-[13C5]Xylose undergoes various chemical reactions, including:
Oxidation: This reaction can convert xylose into xylonic acid.
Reduction: Xylose can be reduced to xylitol, a sugar alcohol.
Substitution: Xylose can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include xylonic acid from oxidation, xylitol from reduction, and various substituted xylose derivatives from substitution reactions .
Wissenschaftliche Forschungsanwendungen
L-[13C5]Xylose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of xylose metabolism.
Biology: Employed in studies of plant metabolism and the role of xylose in cell wall biosynthesis.
Medicine: Utilized in diagnostic tests to assess intestinal absorption and function.
Industry: Applied in the production of biofuels and biochemicals from lignocellulosic biomass
Wirkmechanismus
The mechanism of action of L-[13C5]Xylose involves its metabolism through the oxido-reductase pathway in eukaryotic organisms. It is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway. This pathway is crucial for the production of nucleotides and amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Xylose: The dextrorotary form of xylose, commonly found in nature.
Xylulose: A ketose form of xylose.
Arabinose: Another aldopentose similar to xylose.
Uniqueness
L-[13C5]Xylose is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed pathways and mechanisms of xylose metabolism is essential .
Eigenschaften
Molekularformel |
C5H10O5 |
|---|---|
Molekulargewicht |
155.09 g/mol |
IUPAC-Name |
(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/i1+1,2+1,3+1,4+1,5+1 |
InChI-Schlüssel |
SRBFZHDQGSBBOR-CVMUNTFWSA-N |
Isomerische SMILES |
[13CH2]1[13CH]([13CH]([13CH]([13CH](O1)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-oxopentanamide](/img/structure/B13442077.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B13442079.png)
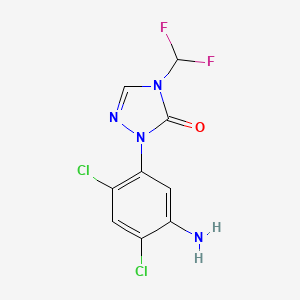
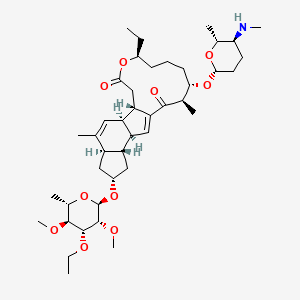
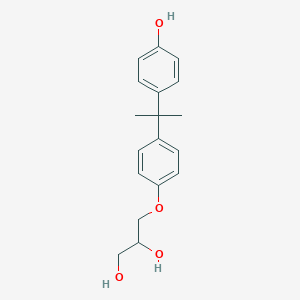
![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib](/img/structure/B13442107.png)
![ethyl 3-[[2-[[4-(N-heptan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13442116.png)
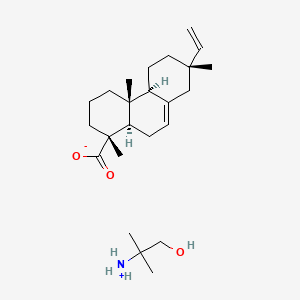
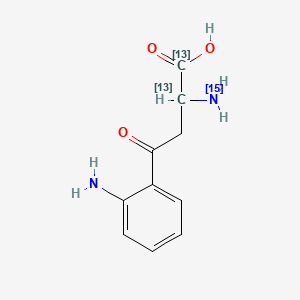
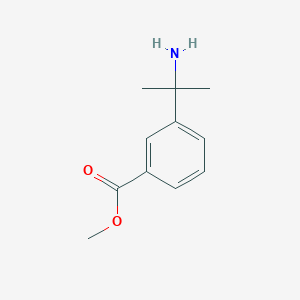
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;palladium(2+)](/img/structure/B13442133.png)

